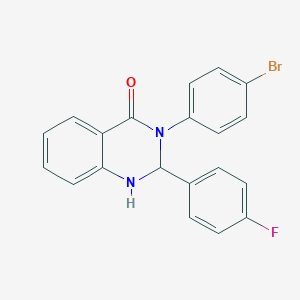
3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: is a complex organic compound that belongs to the class of tetrahydroquinazolines. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a tetrahydroquinazolinone core. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired tetrahydroquinazolinone compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazoline ring, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinazoline ring, converting it to a hydroxyl group.
Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Hydroxy-tetrahydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological studies, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
- 1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
Uniqueness: Compared to similar compounds, 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a unique tetrahydroquinazoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H14BrFN2O |
|---|---|
Molecular Weight |
397.2g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14BrFN2O/c21-14-7-11-16(12-8-14)24-19(13-5-9-15(22)10-6-13)23-18-4-2-1-3-17(18)20(24)25/h1-12,19,23H |
InChI Key |
KQWLVKXGONLDSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


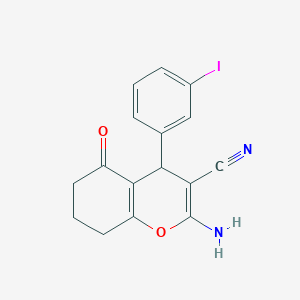
![2-amino-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B387914.png)
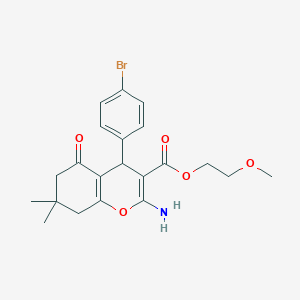
![Ethyl 4-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B387916.png)
![2-amino-4-(5-bromo-2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B387917.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B387920.png)
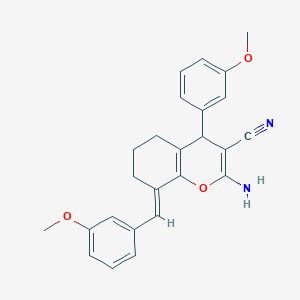
![2-[(4-Tert-butylbenzyl)sulfanyl]-4-thien-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B387922.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B387925.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B387926.png)

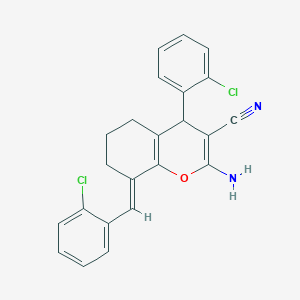
![1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B387931.png)
![[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate](/img/structure/B387934.png)
